molecular formula C10H8N2O4 B14747266 1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 5236-78-2

1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B14747266
CAS No.: 5236-78-2
M. Wt: 220.18 g/mol
InChI Key: CBQXRGKJEPHYBR-UHFFFAOYSA-N
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Description

1-Acetyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused pyrrolo-pyridine core. Its structure includes an acetyl group at the 1-position, a ketone at the 3-position, and a carboxylic acid at the 2-position.

Properties

CAS No.

5236-78-2

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

1-acetyl-3-oxo-2H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-5(13)12-7(10(15)16)8(14)6-3-2-4-11-9(6)12/h2-4,7H,1H3,(H,15,16)

InChI Key

CBQXRGKJEPHYBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C(=O)C2=C1N=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with acylating agents followed by cyclization can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its potential therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrrolo-Pyridine Carboxylic Acids

(a) 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (10a–d)
  • Substituents : Chloro (10b), methoxy (10c), and unsubstituted (10a).
  • Synthesis: Prepared via NaOH-mediated hydrolysis of ester precursors in ethanol under reflux (1–2 hours), yielding 71–95% .
  • Key Differences :
    • Electron-withdrawing substituents (e.g., Cl in 10b) reduce yields (71% vs. 95% for unsubstituted 10a), likely due to steric or electronic hindrance.
    • Methoxy groups (10c) may enhance solubility compared to chloro analogs.
(b) 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (6)
  • Structure : Features a benzyl group at the 1-position and a ketone at the 2-position.
  • Properties : Melting point 128–130°C; NMR data (δH = 14.46 ppm for COOH) indicates strong hydrogen bonding .

Thieno[2,3-b]pyridine Derivatives

(a) Thieno[2,3-b]pyridine-2-carboxylic Acid
  • Structure : Replaces the pyrrolo nitrogen with sulfur.
  • Properties : Higher melting point (293–294°C) due to sulfur’s polarizability and stronger intermolecular forces .
  • Applications : Used in kinase inhibitors (e.g., IKK inhibitors in ) .
(b) 3-Amino-thieno[2,3-b]pyridine-2-carboxamides (e.g., VU0152099)
  • Substituents: Amino groups and benzodioxolylmethyl moieties.
  • Applications: Demonstrated activity as enzyme inhibitors, highlighting the role of amino groups in target binding .

Fused Polycyclic Analogs

1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid (4e)
  • Structure : A tricyclic system with additional pyrimidine and pyrido rings.
  • Properties : High melting point (243–245°C) and lower yield (59%) due to synthetic complexity .
  • Comparison : Extended conjugation enhances stability but complicates synthesis compared to the target compound.

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Substituents Yield (%) Melting Point (°C) Key Applications
Target Compound C₁₁H₁₀N₂O₄ 1-Acetyl, 3-oxo, 2-COOH N/A N/A Synthetic intermediate
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₆N₂O₂ Unsubstituted 95 Not reported Intermediate for APIs
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-COOH C₈H₅ClN₂O₂ 5-Cl 71 Not reported Halogenated intermediates
Thieno[2,3-b]pyridine-2-carboxylic acid C₈H₅NO₂S Sulfur-containing ring N/A 293–294 Kinase inhibitors
1-Benzyl-2-oxo-1,2-dihydropyridine-3-COOH C₁₄H₁₃NO₃ 1-Benzyl, 2-oxo 67 128–130 Pharmacological studies

Biological Activity

1-Acetyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 5236-78-2) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine skeleton, positions it as a promising candidate for various biological applications, particularly in cancer therapy due to its interaction with fibroblast growth factor receptors (FGFRs).

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₈N₂O₄
  • Molecular Weight : Approximately 208.18 g/mol
  • Functional Groups : Contains an acetyl group and a carboxylic acid functional group.

The fused bicyclic system enhances its reactivity and biological activity, making it a valuable compound for drug development.

FGFR Inhibition

This compound has been identified as a selective inhibitor of FGFRs. These receptors are critical in regulating cell proliferation and differentiation, making them vital targets in cancer treatment. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit FGFR signaling pathways, leading to reduced tumor growth and metastasis .

The mechanism of action involves the compound's ability to bind selectively to FGFRs, disrupting their signaling pathways. This interaction can be characterized using various techniques such as:

  • Molecular Docking Studies : To predict binding affinities and orientations.
  • Cell Viability Assays : To assess the impact on cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and key features of related compounds:

Compound NameSimilarity IndexKey Features
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid0.84Lacks acetyl group; retains carboxylic functionality
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one0.77Halogenated derivative; potential for increased activity
6-Methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one0.76Different heterocyclic framework; distinct pharmacological properties
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one0.76Chlorinated variant; alters electronic properties

This comparison illustrates the unique structural features of this compound while highlighting its potential as a lead compound in drug discovery efforts focused on FGFR inhibition .

Study on Anticancer Activity

A study published in Molecules explored the synthesis and biological evaluation of various derivatives of pyrrolo[2,3-b]pyridine compounds. The results indicated that certain derivatives exhibited significant anticancer activity against multiple cell lines:

  • Compound Evaluation : Derivatives were tested for their ability to inhibit cell proliferation.
    • IC50 Values : Ranged from 0.11 to 1.1 µM for selected compounds.
    • Mechanism : Inhibition of TNF-alpha release from macrophages exposed to pro-inflammatory stimuli was noted.

These findings support the potential use of this class of compounds in treating inflammatory diseases and cancers .

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